Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate
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Overview
Description
Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate is a complex organic compound that features a benzoate ester linked to a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate typically involves the reaction of 4-(aminomethyl)benzoic acid with 1-methylpiperidine under specific conditions. The process may include:
Esterification: The benzoic acid derivative is esterified using methanol in the presence of an acid catalyst.
Amidation: The ester is then reacted with 1-methylpiperidine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-4-piperidinyl)piperidin-4-amine
- (1-Methyl-4-piperidnyl)methanamine
- 1-[(1-Methylpiperidin-4-yl)methyl]piperazine
Uniqueness
Methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate is unique due to its specific ester linkage and the presence of both benzoate and piperidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-17-10-8-15(9-11-17)18(2)12-13-4-6-14(7-5-13)16(19)20-3/h4-7,15H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMCZUJPOQBHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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